6-methoxy-N-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
This compound belongs to the dihydropyridazine carboxamide class, characterized by a 1,4-dihydropyridazine core substituted with methoxy, aryl, and benzyl groups. The structural features include:
- N-[(3-Methoxyphenyl)methyl] (3-methoxybenzyl): Introduces steric bulk and aromatic π-π interactions.
- 1-(4-Methylphenyl): A hydrophobic substituent influencing lipophilicity and binding affinity.
While direct data for this compound are absent in the provided evidence, analogs in the dihydropyridazine-carboxamide family (e.g., ) suggest its physicochemical and biological properties can be inferred from structurally related molecules.
Properties
IUPAC Name |
6-methoxy-N-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14-7-9-16(10-8-14)24-19(28-3)12-18(25)20(23-24)21(26)22-13-15-5-4-6-17(11-15)27-2/h4-12H,13H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFQIPMMPSRXIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=O)C(=N2)C(=O)NCC3=CC(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-methoxy-N-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the pyridazine core, followed by the introduction of methoxy and phenyl groups through various chemical reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-methoxy-N-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-methoxy-N-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of specific enzymes or activation of signaling pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural variations among analogs include substitutions on the pyridazine core, aryl groups, and side chains. Below is a comparative analysis:
Physicochemical Properties
- Melting Points : Analogues with halogenated aryl groups (e.g., 4-ClPh in , 4-BrPh in ) exhibit higher melting points (>150°C) due to increased molecular symmetry and intermolecular interactions. The target compound’s 4-methylphenyl group may lower its melting point compared to halogenated analogs.
- Lipophilicity : The 3-methoxybenzyl and 4-methylphenyl groups in the target compound likely increase logP compared to compounds with polar substituents (e.g., -CF₃ in or -OCH₂CF₃ in ).
Biological Activity
The compound 6-methoxy-N-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a derivative of dihydropyridazine known for its potential biological activities. This article synthesizes information from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibitory effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a dihydropyridazine core with methoxy and methyl substituents that may influence its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related pyrazole derivatives, which may extend to this compound. For instance, derivatives with similar structures exhibited significant inhibition against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antimicrobial activity .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Staphylococcus epidermidis |
| Ciprofloxacin | Variable | Various pathogens |
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Similar dihydropyridazine derivatives have been studied for their ability to inhibit cancer cell proliferation. For example, compounds targeting specific kinases have shown promising results in reducing tumor growth by modulating signaling pathways involved in cell division and survival.
Enzyme Inhibition
In vitro studies indicate that related compounds act as inhibitors of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these activities ranged from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR, suggesting that the compound could exhibit similar enzyme inhibitory effects .
Table 2: Enzyme Inhibition Data
Case Studies
Several case studies involving similar compounds have illustrated their biological efficacy:
- Antimicrobial Efficacy : A study demonstrated that pyrazole derivatives significantly reduced biofilm formation in Staphylococcus species, indicating their potential as therapeutic agents against biofilm-associated infections.
- Synergistic Effects : Certain derivatives showed synergistic effects when combined with standard antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .
- Toxicity Assessment : Hemolytic activity tests revealed low toxicity levels for these compounds, with hemolysis percentages ranging from 3.23% to 15.22%, suggesting safety in potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 6-methoxy-N-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step condensation and cyclization reactions. For example, analogous dihydropyridazine derivatives are synthesized via coupling of substituted benzylamines with activated carbonyl intermediates under reflux conditions using acetonitrile as a solvent and potassium carbonate as a base . Optimization may include varying temperature (80–120°C), catalyst selection (e.g., trichloroisocyanuric acid for oxidation steps), and purification via column chromatography with gradients of ethyl acetate/hexane .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substitution patterns, particularly methoxy and carboxamide groups. Mass spectrometry (HRMS or ESI-MS) validates molecular weight (e.g., expected m/z ~450–500 range based on analogous structures) .
Q. What preliminary biological screening assays are appropriate for evaluating its activity?
- Methodological Answer : Initial screens include enzyme inhibition assays (e.g., kinase or protease targets) at concentrations of 1–100 µM, with IC₅₀ calculations. Cell viability assays (MTT or resazurin) in cancer or microbial models assess cytotoxicity. Use positive controls (e.g., staurosporine for kinase inhibition) and triplicate replicates to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different cell lines or assays?
- Methodological Answer : Discrepancies may arise from cell permeability, metabolic stability, or off-target effects. Perform parallel assays with isogenic cell lines (e.g., wild-type vs. transporter-deficient) to evaluate uptake mechanisms . Use LC-MS to quantify intracellular compound levels and correlate with activity . Employ proteomic profiling (e.g., affinity pulldown/MS) to identify unintended binding partners .
Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?
- Methodological Answer : Modify labile functional groups (e.g., methyl/methoxy substituents) to block cytochrome P450-mediated oxidation . Use in vitro microsomal assays (human/rat liver microsomes) to identify metabolic hotspots. Deuterium incorporation at vulnerable positions can enhance half-life .
Q. How can computational modeling guide the optimization of its binding affinity to a target protein?
- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger) predicts interactions with active sites. Molecular dynamics simulations (100 ns trajectories) assess binding stability and hydrogen-bond networks . Free energy perturbation (FEP) calculations quantify the impact of substituent changes (e.g., methoxy → ethoxy) on binding energy .
Experimental Design & Data Analysis
Q. What experimental controls are critical for validating target engagement in cellular assays?
- Methodological Answer : Include (1) vehicle controls (DMSO <0.1%), (2) target knockout/knockdown models (CRISPR or siRNA), and (3) inactive structural analogs to confirm specificity . For dose-response studies, use Hill slope analysis to distinguish allosteric vs. competitive binding modes .
Q. How should researchers design stability studies under varying pH and temperature conditions?
- Methodological Answer : Conduct forced degradation studies at pH 1–13 (HCl/NaOH buffers) and temperatures (40–80°C) over 24–72 hours. Monitor degradation via HPLC-UV at λ = 254 nm. Identify major degradation products using LC-MS/MS and propose degradation pathways (e.g., hydrolysis of carboxamide groups) .
Safety & Handling
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact; wash with soap/water if exposed . Store desiccated at –20°C to prevent hydrolysis. Consult safety data sheets (SDS) for emergency protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
